![molecular formula C13H22BrNOSi B6323061 3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline CAS No. 1147531-04-1](/img/structure/B6323061.png)

3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline

Vue d'ensemble

Description

Molecular Structure Analysis

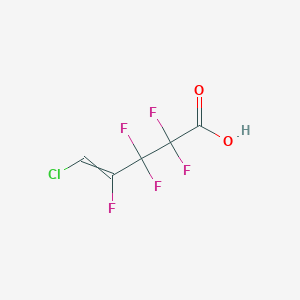

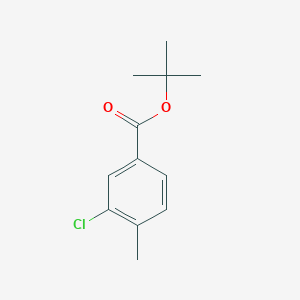

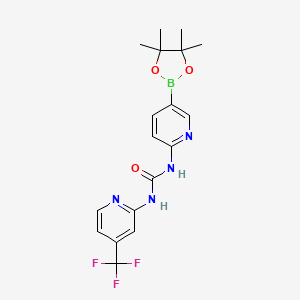

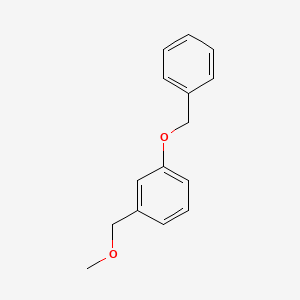

The molecular structure of 3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline consists of a bromo group (Br), an aniline group (NH2), and a tert-butyldimethylsilyl group (C4H9Si(CH3)2) attached to a benzene ring.Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . Rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that it is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) and a density of 1.093 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Spectroscopic Analysis : The study of related compounds like 2-bromo-4-methylaniline has involved spectroscopic techniques like FTIR and FTRaman spectroscopy. These methods are crucial for understanding the molecular geometry and vibrational frequencies of such compounds, which can be essential for their application in material science and chemistry (Ramalingam et al., 2010).

Biological Activity Studies : Analogous compounds have been studied for their biological activities. For instance, bromoanilines have been utilized in creating compounds with antibacterial, antifungal, and anti-inflammatory properties (Bhat et al., 2011).

Chemical Synthesis and Application : The synthesis of related brominated compounds, like 4-bromo-3-methylanisole, demonstrates their use in creating important industrial products like heat and pressure-sensitive dyes for thermal papers. This showcases the utility of such compounds in applied chemistry and materials science (Xie et al., 2020).

Crystal Structure and Polymerization Activity : The analysis of the crystal structure and polymerization activity of related compounds provides valuable information for their use in materials science, particularly in developing new materials with specific properties (Zhang et al., 2009).

Reactions and Synthesis of Aniline Derivatives : Research on the synthesis and reactions of aniline derivatives, including brominated anilines, contributes to a better understanding of organic synthesis processes. This knowledge is essential for the development of novel organic compounds with specific desired properties (Srikrishna et al., 2010).

Mécanisme D'action

Target of Action

It is known that the compound can be used to introduce propanol functionality to many pharmaceuticals . This suggests that it may interact with a variety of biological targets depending on the specific pharmaceutical context.

Mode of Action

The compound acts as an alkylating agent . Alkylation involves the transfer of an alkyl group from the alkylating agent to a substrate. In the case of 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline, the alkyl group is a propoxy group, which is transferred to the target molecule. This can result in changes to the target molecule’s structure and function.

Pharmacokinetics

The compound’s molecular weight (25325 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Action Environment

The action, efficacy, and stability of 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline can be influenced by various environmental factors. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action.

Propriétés

IUPAC Name |

3-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BrNOSi/c1-13(2,3)17(4,5)16-9-10-11(14)7-6-8-12(10)15/h6-8H,9,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFUSXNERADXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.